

dodemorph acetate reverse phase HPLC method

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Compound Focus: Dodemorph acetate

CAS No.: 31717-87-0

Cat. No.: S569962

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Analytical Method for Dodemorph Acetate

The core method for analyzing **dodemorph acetate** by reverse-phase HPLC uses a **Newcrom R1 column**, which is a C18-based column with low silanol activity [1] [2].

1. Chromatographic Conditions

The table below summarizes the reported liquid chromatography conditions:

Parameter	Specification
Column	Newcrom R1 (C18, low silanol activity) [1] [2]
Mobile Phase	Acetonitrile (MeCN), Water, Phosphoric acid [1] [2]
MS-compatible Modification	Replace phosphoric acid with formic acid [1] [2]
Scalability	Scalable to preparative isolation of impurities [1] [2]
UPLC Option	Smaller 3 μ m particle columns available [1] [2]

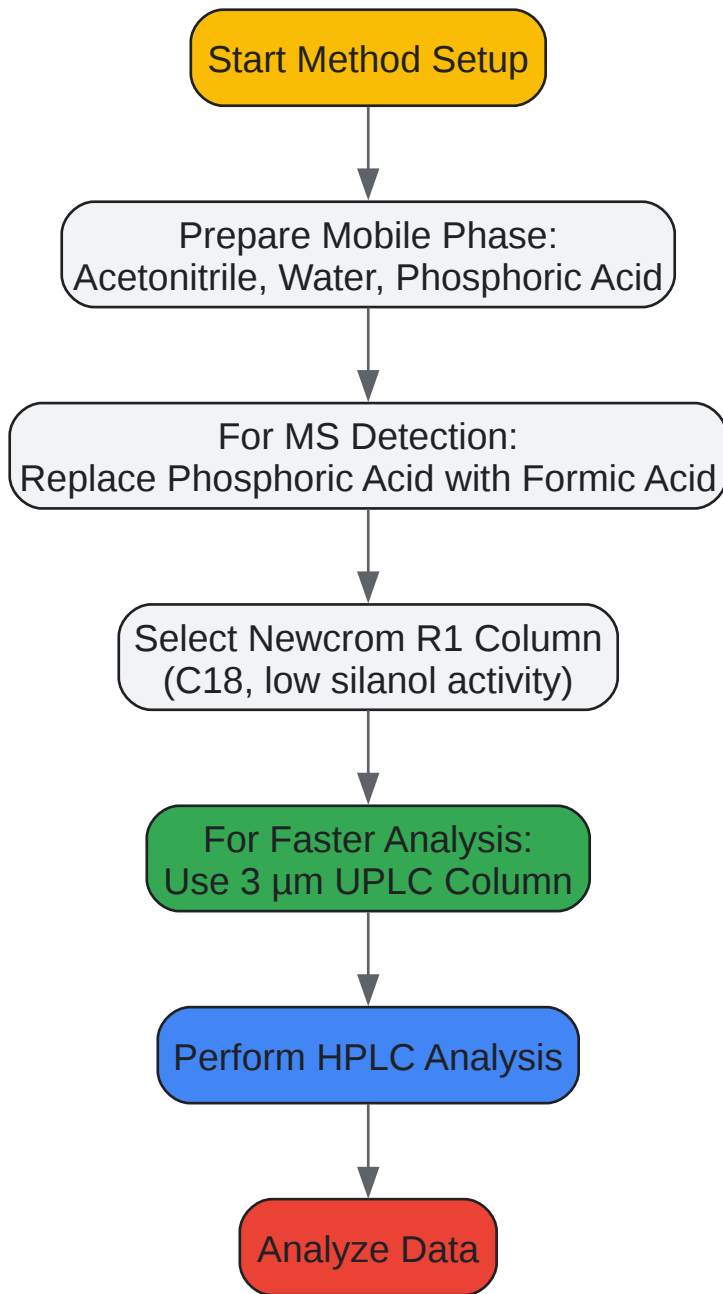
2. Chemical Properties of Dodemorph Acetate

Basic chemical information for **dodemorph acetate** is as follows:

Property	Description
CAS Number	31717-87-0 [2]
Molecular Formula	C ₂₀ H ₃₉ NO ₃ [2]
Molecular Weight	341.537 g/mol [2]
LogP	5.54 [2]
Isomer Form	cis-trans mixture of isomers [3]

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of **dodemorph acetate** based on the gathered information:



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Important Considerations & Method Gaps

Please note that the information from the primary source has several limitations that you must address in your laboratory work.

- **Lack of Critical Parameters:** The source method does not specify the exact proportions of the mobile phase components, the flow rate, the column temperature, or the injection volume [1] [2]. You will need to optimize these parameters.
- **Algorithm-Generated Results:** The provider states that the chromatographic result "was obtained by a proprietary SIELC algorithm" and "may deviate from the actual experimental data," advising you to contact them for experimental data [1] [2].
- **Required Validation:** For a robust protocol, you must validate the method in your lab. Key validation parameters include:
 - **Linearity and Range**
 - **Accuracy and Recovery**
 - **Precision (Repeatability)**
 - **Limit of Detection (LOD) and Quantification (LOQ)**

Proposal for Method Development

Given the information gaps, here is a proposed path forward for developing and validating a reliable method:

- **Initial Setup:** Use the core conditions (Newcrom R1 column, Acetonitrile/Water/Acid) as a starting point.
- **Mobile Phase Optimization:** Begin with a gradient from 20% to 80% acetonitrile and adjust to achieve a retention time of approximately 5-10 minutes. A starting ratio could be 60:40 Acetonitrile to Water with 0.1% acid.
- **System Suitability:** Establish criteria for peak symmetry (tailing factor < 2.0) and repeatability (%RSD of peak area < 2.0% for multiple injections).
- **Full Validation:** Conduct a full validation study according to ICH guidelines once the optimal conditions are found [4] [5].

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References

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3. Dodemorph PESTANAL , analytical standard 1593-77-7 [sigmaaldrich.com]
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